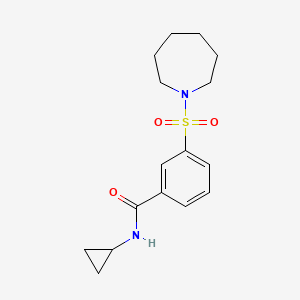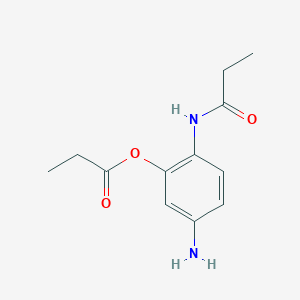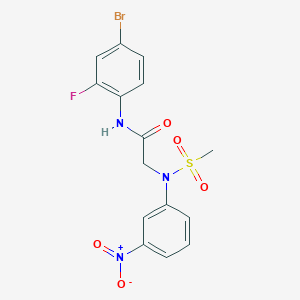
3-(1-azepanylsulfonyl)-N-cyclopropylbenzamide
説明
Synthesis Analysis
The synthesis of compounds similar to 3-(1-azepanylsulfonyl)-N-cyclopropylbenzamide often involves complex reactions, including cyclopropanation and the formation of azepine derivatives. For example, a method involves the synthesis of 3-azabicyclo[3.1.0]hexanes via 1,5-C–H insertion of cyclopropylmagnesium carbenoids, highlighting the intricate steps in creating cyclic and bicyclic structures with nitrogen-containing rings similar to the azepanyl group in the target molecule (Kimura et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, has been determined through X-ray diffraction and DFT calculations, providing insights into the geometric configuration, bond lengths, angles, and effects of intermolecular interactions on molecular geometry (Karabulut et al., 2014). These studies are crucial for understanding the structural framework of complex molecules like 3-(1-azepanylsulfonyl)-N-cyclopropylbenzamide.
Chemical Reactions and Properties
Chemical reactions involving cyclopropyl groups and azepines are significant for understanding the reactivity of 3-(1-azepanylsulfonyl)-N-cyclopropylbenzamide. Reactions like the Rh(III)-catalyzed C-H activation/cycloaddition demonstrate the cyclopropane's involvement in forming complex products, which can provide insights into the types of reactions and the chemical behavior of the compound (Guo & Xia, 2015).
Physical Properties Analysis
The physical properties of closely related compounds, including their crystalline structure, solubility, and phase behavior, can offer indirect insights into the physical characteristics of 3-(1-azepanylsulfonyl)-N-cyclopropylbenzamide. Analytical techniques such as crystallography and spectroscopy are crucial in this analysis.
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents, stability under different conditions, and interactions with metals or catalysts, can be inferred from studies on similar molecules. For instance, the reactivity of cyclopropyl groups in various conditions has been extensively studied, providing valuable information on how such moieties behave in complex molecules (Grigg & Kordes, 2001).
作用機序
Target of Action
AKOS003385457, also known as Z30841132 or 3-(1-azepanylsulfonyl)-N-cyclopropylbenzamide, is a potent inhibitor of the enzyme Sirtuin 2 (SIRT2) . Sirtuins are a family of proteins that play crucial roles in many signaling pathways and are regarded as potential therapeutic targets in several pathological conditions .
Mode of Action
This compound acts as a selective inhibitor for SIRT2 . It binds to the SIRT2 enzyme, preventing it from exerting its normal function . This inhibition can lead to changes in the cellular processes that SIRT2 is involved in, such as gene expression, metabolic regulation, and cellular stress response .
Biochemical Pathways
The inhibition of SIRT2 by AKOS003385457 can affect various biochemical pathways. Sirtuins, including SIRT2, are involved in the regulation of many biological processes. They interact with multiple signaling proteins and transcription factors, playing crucial roles in gene silencing, DNA repair, chromosomal stability, and longevity .
Pharmacokinetics
Pharmacokinetic studies are an integral part of drug development and rational pharmacotherapy . These studies would typically investigate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which would impact its bioavailability and efficacy.
Result of Action
The inhibition of SIRT2 by AKOS003385457 can lead to various molecular and cellular effects. These effects would depend on the specific cellular context and the roles that SIRT2 plays in those cells. For example, in some cell types, SIRT2 inhibition could lead to changes in gene expression patterns, metabolic processes, or responses to cellular stress .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes. If eye irritation persists, seek medical advice/attention . It’s important to handle this chemical with appropriate safety measures, including wearing personal protective equipment .
将来の方向性
The future directions for research on 3-(1-azepanylsulfonyl)-N-cyclopropylbenzamide are not clearly defined in the current literature . Given its structural complexity, it could be a subject of interest in the fields of medicinal chemistry and drug discovery. Further studies are needed to explore its potential applications.
特性
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-cyclopropylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16(17-14-8-9-14)13-6-5-7-15(12-13)22(20,21)18-10-3-1-2-4-11-18/h5-7,12,14H,1-4,8-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAFUQOMIQGVLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepan-1-ylsulfonyl)-N-cyclopropylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}azepane oxalate](/img/structure/B4795614.png)
![3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B4795619.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B4795638.png)
![4-(4-morpholinyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine](/img/structure/B4795642.png)
![1-cyclopropyl-7-(3,4-dimethylphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4795644.png)
![1-[2-(ethylthio)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4795648.png)
![1-(4-methylphenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4795655.png)
![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(1,1,3,3-tetramethylbutyl)acetamide](/img/structure/B4795667.png)
![3-(3-bromophenyl)-7-(2-thienylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4795680.png)

![4-{[3-(4-tert-butylbenzoyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B4795697.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4795705.png)
![methyl 2-{[(2-acetylhydrazino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4795713.png)